![molecular formula C8H15NO2 B12273986 (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12273986.png)
(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization can be scaled up for industrial applications, ensuring the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules . Additionally, it has been explored for its potential pharmacological activities, including its use in drug discovery and development .
Mechanism of Action
The mechanism of action of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: Also known as (3S)-3-Quinuclidinol, this compound shares a similar bicyclic structure with (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol but lacks the hydroxymethyl group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares the presence of a nitrogen atom within the ring system.
Uniqueness
The presence of the hydroxymethyl group in this compound distinguishes it from other similar compounds, potentially contributing to its unique biological activities and applications in scientific research .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1 |
InChI Key |
QHOANVQGVBKRAT-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN2CCC1[C@](C2)(CO)O |
Canonical SMILES |
C1CN2CCC1C(C2)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate](/img/structure/B12273903.png)
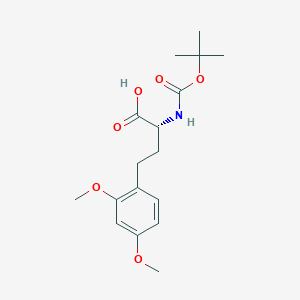
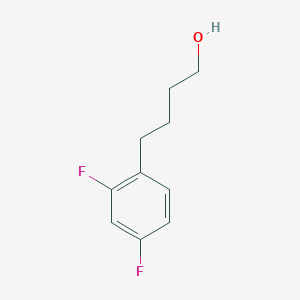
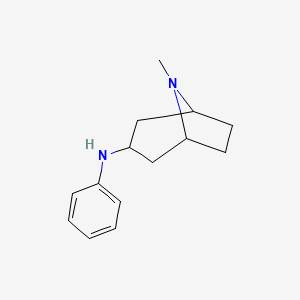

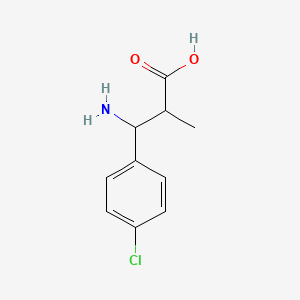
![n-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12273941.png)
![2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12273947.png)
![1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-](/img/structure/B12273950.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B12273955.png)
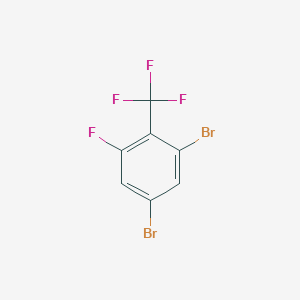
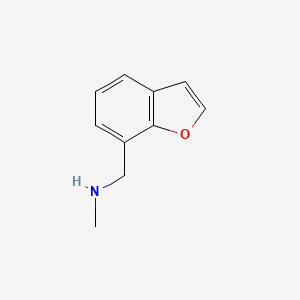

![2-[5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12273982.png)
